3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((5-phenylisoxazol-3-yl)methyl)propanamide
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Overview
Description
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((5-phenylisoxazol-3-yl)methyl)propanamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a pyrimidine ring fused with an isoxazole moiety, making it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((5-phenylisoxazol-3-yl)methyl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Ring: Starting from a suitable precursor, such as a β-keto ester, the pyrimidine ring can be constructed through cyclization reactions.
Introduction of the Isoxazole Moiety: The isoxazole ring can be introduced via a cycloaddition reaction involving nitrile oxides and alkenes.
Coupling Reactions: The final step involves coupling the pyrimidine and isoxazole rings through an amide bond formation, often using reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isoxazole ring.
Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine ring.
Substitution: Nucleophilic substitution reactions can occur at various positions on the rings, depending on the substituents present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, it may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, it could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((5-phenylisoxazol-3-yl)methyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(phenylmethyl)propanamide
- 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((5-methylisoxazol-3-yl)methyl)propanamide
Uniqueness
The uniqueness of 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((5-phenylisoxazol-3-yl)methyl)propanamide lies in its specific structural features, such as the combination of the pyrimidine and isoxazole rings, which may confer unique biological activity or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
3-(2,4-dioxopyrimidin-1-yl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c22-15(6-8-21-9-7-16(23)19-17(21)24)18-11-13-10-14(25-20-13)12-4-2-1-3-5-12/h1-5,7,9-10H,6,8,11H2,(H,18,22)(H,19,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STCSWYSKRJJDRQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)CCN3C=CC(=O)NC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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